Cas no 1805609-07-7 (4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide)

4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide
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- Inchi: 1S/C7H7F2IN2O2S/c1-3-6(15(11,13)14)5(7(8)9)4(10)2-12-3/h2,7H,1H3,(H2,11,13,14)
- InChI Key: BHOILJOEZYDGNC-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C)C(=C1C(F)F)S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 319
- Topological Polar Surface Area: 81.4
- XLogP3: 1.1
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029022525-500mg |
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide |
1805609-07-7 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029022525-250mg |
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide |
1805609-07-7 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029022525-1g |
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide |
1805609-07-7 | 95% | 1g |
$3,155.55 | 2022-04-01 |
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide Related Literature
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
Additional information on 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide
4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide: A Comprehensive Overview
The compound with CAS No. 1805609-07-7, known as 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents that confer distinct chemical and biological properties. The presence of a difluoromethyl group at the 4-position, an iodo group at the 5-position, and a methyl group at the 2-position, along with a sulfonamide group at the 3-position, makes this molecule highly versatile for various research and industrial purposes.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in targeting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The difluoromethyl group is known to enhance lipophilicity and stability, which are critical for drug bioavailability. Additionally, the iodo group introduces electronic effects that can modulate the compound's reactivity and binding affinity to biological targets. The methyl group at the 2-position further contributes to the molecule's symmetry and potentially influences its pharmacokinetic profile.
One of the most promising applications of 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide lies in its potential as a lead compound for developing novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes such as kinases and proteases, which are often overexpressed in pathological conditions. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against tyrosine kinases, making it a strong candidate for anticancer drug development.
Moreover, the synthesis of this compound has been optimized through advanced methodologies that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline its production. These methods not only enhance efficiency but also reduce environmental impact, aligning with current green chemistry principles.
In terms of structural characterization, modern analytical techniques like NMR spectroscopy and X-ray crystallography have provided detailed insights into the spatial arrangement of atoms in 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide. Such information is invaluable for understanding its interaction with biological molecules and for designing analogs with improved properties.
Looking ahead, ongoing research is focused on exploring the pharmacokinetics and toxicity profiles of this compound to assess its suitability for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from laboratory research to real-world applications.
In conclusion, 4-(Difluoromethyl)-5-iodo-2-methylpyridine-3-sulfonamide represents a cutting-edge molecule with immense potential in drug discovery and chemical innovation. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in addressing unmet medical needs.
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